Disulfure de captopril

Vue d'ensemble

Description

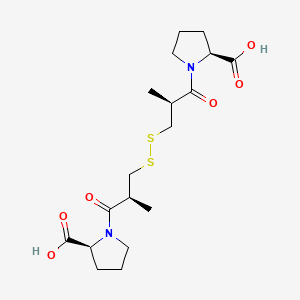

Le disulfure de captopril est un dérivé du captopril, un inhibiteur de l'enzyme de conversion de l'angiotensine principalement utilisé pour le traitement de l'hypertension artérielle et de l'insuffisance cardiaque congestive. Le this compound est formé par l'oxydation du captopril, ce qui entraîne la formation d'une liaison disulfure entre deux molécules de captopril. Ce composé conserve certaines des propriétés pharmacologiques du captopril, mais présente également des caractéristiques uniques en raison de la présence de la liaison disulfure.

Applications De Recherche Scientifique

Captopril disulfide has several scientific research applications, including:

Chemistry: Used as a model compound to study disulfide bond formation and cleavage reactions. It is also used in the synthesis of other captopril derivatives.

Biology: Investigated for its potential antioxidant properties and its ability to modulate redox-sensitive biological pathways.

Medicine: Explored for its potential therapeutic effects in conditions where oxidative stress plays a role, such as cardiovascular diseases and neurodegenerative disorders.

Mécanisme D'action

Biochemical Pathways

The primary biochemical pathway affected by captopril disulfide is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of angiotensin II, captopril disulfide disrupts the RAAS, leading to a decrease in vasoconstriction and a reduction in the volume of circulating blood . This results in a decrease in blood pressure and has beneficial effects in conditions like hypertension and congestive heart failure .

Pharmacokinetics

Captopril disulfide exhibits a rapid absorption with a time to maximal concentration of approximately 1.1 hours . The elimination half-life is around 1.0 hour . The primary route of elimination of captopril is the kidney, with renal clearance of unchanged captopril exceeding the glomerular filtration rate due to active tubular secretion . In healthy subjects, about 70 to 75% of an oral dose is absorbed, and the bioavailability of captopril is approximately 65% .

Result of Action

The inhibition of ACE by captopril disulfide leads to a decrease in the concentration of angiotensin II, which in turn leads to a decrease in blood pressure . This has beneficial effects in the management of conditions like essential or renovascular hypertension, congestive heart failure, left ventricular dysfunction following myocardial infarction, and nephropathy .

Action Environment

The action of captopril disulfide can be influenced by various environmental factors. For instance, the co-administration of food or antacids with captopril has been shown to diminish the bioavailability of the drug . Furthermore, the presence of renal impairment can significantly affect the pharmacokinetics of captopril disulfide, necessitating dose adjustments .

Analyse Biochimique

Biochemical Properties

Captopril disulfide interacts with several enzymes, proteins, and other biomolecules. The biotransformation of captopril disulfide predominantly occurs at the thiol group level, forming reversible disulfide bonds with albumin and other proteins . Other transformations in blood involve the formation of a disulfide dimer and mixed disulfides of captopril disulfide with L-cysteine and glutathione .

Cellular Effects

Captopril disulfide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is complex and depends on the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of captopril disulfide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are complex and depend on the specific molecular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of captopril disulfide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of captopril disulfide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Captopril disulfide is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Captopril disulfide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of captopril disulfide and any effects on its activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le disulfure de captopril peut être synthétisé par l'oxydation du captopril. Une méthode courante implique l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou l'iode dans un solvant aqueux ou organique. La réaction se déroule généralement dans des conditions douces, le captopril étant dissous dans le solvant et l'agent oxydant étant ajouté lentement à la solution. Le mélange réactionnel est ensuite agité à température ambiante jusqu'à ce que la formation du this compound soit complète. Le produit peut être isolé par filtration et recristallisation à partir de solvants appropriés .

Méthodes de production industrielle : Dans un environnement industriel, la production du this compound peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus impliquerait l'ajout contrôlé d'agents oxydants à une solution de captopril, suivi d'étapes de purification telles que la cristallisation ou la chromatographie pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le disulfure de captopril subit diverses réactions chimiques, notamment :

Oxydation : La formation du this compound lui-même est une réaction d'oxydation où deux molécules de captopril sont oxydées pour former une liaison disulfure.

Réduction : Le this compound peut être réduit en captopril en utilisant des agents réducteurs tels que le dithiothréitol ou le borohydrure de sodium.

Substitution : La liaison disulfure dans le this compound peut subir des réactions de substitution nucléophile, où les atomes de soufre sont remplacés par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, iode ou autres agents oxydants doux dans des solvants aqueux ou organiques.

Réduction : Dithiothréitol, borohydrure de sodium ou autres agents réducteurs dans des solvants aqueux ou organiques.

Substitution : Nucléophiles tels que les thiols ou les amines en présence de catalyseurs appropriés ou dans des conditions basiques.

Principaux produits formés :

Oxydation : this compound.

Réduction : Captopril.

Substitution : Divers dérivés du captopril substitués en fonction du nucléophile utilisé.

4. Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la formation et la rupture des liaisons disulfure. Il est également utilisé dans la synthèse d'autres dérivés du captopril.

Biologie : Étudié pour ses propriétés antioxydantes potentielles et sa capacité à moduler les voies biologiques sensibles au redox.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans des conditions où le stress oxydant joue un rôle, telles que les maladies cardiovasculaires et les troubles neurodégénératifs.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et comme étalon de référence en chimie analytique.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par l'inhibition de l'enzyme de conversion de l'angiotensine, de manière similaire au captopril. La liaison disulfure dans le this compound peut également conférer des propriétés antioxydantes supplémentaires, lui permettant de piéger les espèces réactives de l'oxygène et de moduler les voies de signalisation sensibles au redox. Les cibles moléculaires comprennent l'enzyme de conversion de l'angiotensine et diverses protéines et enzymes sensibles au redox .

Composés similaires :

Captopril : Le composé parent, un inhibiteur de l'enzyme de conversion de l'angiotensine utilisé pour l'hypertension et l'insuffisance cardiaque.

Énalapril : Un autre inhibiteur de l'enzyme de conversion de l'angiotensine avec un mécanisme d'action similaire, mais des propriétés pharmacocinétiques différentes.

Lisinopril : Un inhibiteur de l'enzyme de conversion de l'angiotensine à action prolongée avec un profil thérapeutique similaire.

Unicité du this compound : Le this compound est unique en raison de la présence de la liaison disulfure, qui confère des propriétés chimiques et biologiques supplémentaires. Cette liaison permet au this compound de participer à des réactions redox et de potentiellement moduler le stress oxydant, ce qui n'est pas une caractéristique du captopril, de l'énalapril ou du lisinopril .

Comparaison Avec Des Composés Similaires

Captopril: The parent compound, an angiotensin-converting enzyme inhibitor used for hypertension and heart failure.

Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Lisinopril: A long-acting angiotensin-converting enzyme inhibitor with a similar therapeutic profile.

Uniqueness of Captopril Disulfide: Captopril disulfide is unique due to the presence of the disulfide bond, which imparts additional chemical and biological properties. This bond allows captopril disulfide to participate in redox reactions and potentially modulate oxidative stress, which is not a characteristic of captopril, enalapril, or lisinopril .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKRXBCJAUKDCI-MQYQWHSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024324 | |

| Record name | Captopril disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64806-05-9 | |

| Record name | Captopril disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64806-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Captopril disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Captopril disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPTOPRIL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.